2,4,5,6-Tetraaminopyrimidine sulfate

Übersicht

Beschreibung

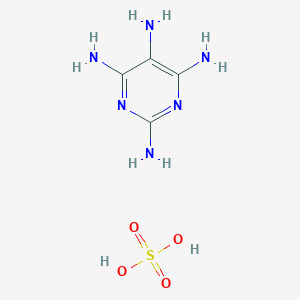

2,4,5,6-Tetraaminopyrimidine sulfate is an organic compound with the molecular formula C4H10N6O4S. It is a derivative of pyrimidine, characterized by the presence of four amino groups attached to the pyrimidine ring. This compound is known for its applications in various fields, including chemistry, biology, and medicine .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 2,4,5,6-Tetraaminopyrimidine sulfate typically involves the reduction of 5-nitroso-2,4,6-triaminopyrimidine. One common method includes reacting 5-nitroso-2,4,6-triaminopyrimidine with zinc dust and a suitable acid in water, followed by adjusting the pH and precipitating the product with sulfuric acid . Another method involves the hydrogenation of 2,4,6-triamino-5-phenylazopyrimidine in the presence of a palladium on carbon catalyst, followed by precipitation with sulfuric acid .

Industrial Production Methods: Industrial production of this compound often employs catalytic hydrogenation techniques due to their efficiency and scalability. The process involves the use of catalysts such as palladium on carbon or Raney nickel, and the reaction is carried out under controlled temperature and pressure conditions .

Analyse Chemischer Reaktionen

Reduction Reactions

TAPS is synthesized via reduction of nitroso or azo precursors. Two industrial methods dominate:

Catalytic Hydrogenation

- Pressure : 5–10 bar H

- Temperature : 90–115°C

- Catalyst : 5% Pd/C

- Yield : 76.2 g (97.5% purity after sulfuric acid precipitation)

Zinc-Mediated Reduction

- Zn Dust : 2.0–2.5 mol per mol NTAP

- Acid : 4.0–4.7 mol HSO

- pH : Adjusted to 0.2–0.5 for precipitation

- Purity : 99.5% (vs. 60–90% with sodium dithionite)

Table 1: Comparison of Reduction Methods

| Parameter | Catalytic Hydrogenation | Zinc Reduction |

|---|---|---|

| Catalyst | Pd/C | Zn dust |

| Temperature | 90–115°C | 20–65°C |

| Pressure | 5–10 bar H | Ambient |

| Purity | 97.5% | 99.5% |

| Key Advantage | High yield | Minimal sulfamate impurities |

Oxidation Reactions

TAPS undergoes oxidation under UVB radiation or in the presence of hydrogen peroxide:

Photodegradation

Mechanism : UVB (290–320 nm) exposure generates superoxide anion radicals (), leading to mitochondrial-mediated apoptosis in skin cells .

Products : Degradation intermediates include pyrimidine ring-opened compounds, which are less toxic than TAPS .

Oxidative Coupling in Hair Dyes

- Oxidizing Agent : 6% HO

- Application : Forms permanent hair dyes via electrophilic substitution.

Substitution Reactions

The amino groups in TAPS participate in nucleophilic substitution, enabling pharmaceutical synthesis:

Methotrexate Intermediate

Reaction :

Role : TAPS contributes the pyrimidine core for this antineoplastic agent .

Selenium Dioxide-Mediated Oxidation

- Reagents : Selenium dioxide, sodium acetate, cysteine-HCl

- Temperature : 20–100°C

Photochemical Reactions

TAPS exhibits phototoxicity under UVB irradiation:

Table 2: Photodegradation Parameters

| Parameter | Value/Observation |

|---|---|

| UVB Wavelength | 290–320 nm |

| Key Radical | Superoxide () |

| Cellular Effect | Mitochondrial apoptosis |

| Degradation Products | Less toxic than parent TAPS |

Mechanistic Insight :

- UVB absorption induces electron transfer, generating radicals .

- Degradation products are metabolized by bacteria (e.g., E. coli), reducing environmental persistence .

Stability and Byproducts

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Development

TAPS serves as a crucial intermediate in the synthesis of several pharmaceuticals, particularly in oncology. Notably, it is used in the production of Methotrexate , an antineoplastic agent that inhibits cell growth in cancer treatment. The synthesis process involves reducing 5-nitroso-2,4,6-triaminopyrimidine to yield TAPS, which is then converted into Methotrexate .

Case Study: Methotrexate Synthesis

- Process Overview : The reduction of 5-nitroso-2,4,6-triaminopyrimidine with zinc in acidic conditions leads to TAPS formation. Subsequent reactions convert TAPS into Methotrexate.

- Yield and Purity : This method provides high yields with minimal impurities compared to traditional methods using sodium dithionite .

Agricultural Chemicals

In agriculture, TAPS is utilized in formulating agrochemicals. It acts as a growth regulator and herbicide, enhancing crop protection products. Its ability to modulate plant growth responses makes it valuable in developing sustainable agricultural practices.

Application Example

- Growth Regulation : Studies have shown that TAPS can promote root development and improve nutrient uptake in various crops .

Biochemical Research

TAPS is employed extensively in biochemical research, particularly in studies focused on enzyme inhibition and metabolic pathways. Its role as a substrate or inhibitor allows researchers to gain insights into cellular processes.

Research Insights

- Enzyme Studies : TAPS has been used to investigate the inhibition mechanisms of specific enzymes involved in metabolic pathways related to cancer and bacterial infections .

Analytical Chemistry

In analytical chemistry, TAPS is applied to develop methods for detecting nitrogenous compounds in environmental samples. Its chemical properties facilitate the quantification of these compounds, aiding in environmental monitoring efforts.

Method Development

- Detection Techniques : TAPS-based methods have been validated for their effectiveness in quantifying nitrogenous pollutants in water samples .

Material Science

The potential of TAPS extends into material science where it is explored for creating novel materials such as polymers and coatings. Its unique structure contributes to the development of materials with enhanced properties.

Material Innovations

- Polymer Applications : Research indicates that incorporating TAPS into polymer matrices can improve mechanical properties and thermal stability .

Data Table: Applications Summary

| Application Area | Specific Uses | Key Benefits |

|---|---|---|

| Pharmaceutical Development | Intermediate for Methotrexate | High yield synthesis with minimal impurities |

| Agricultural Chemicals | Growth regulator and herbicide | Enhanced crop protection |

| Biochemical Research | Enzyme inhibition studies | Insights into metabolic pathways |

| Analytical Chemistry | Detection of nitrogenous compounds | Effective environmental monitoring |

| Material Science | Development of polymers and coatings | Improved material properties |

Wirkmechanismus

The mechanism of action of 2,4,5,6-Tetraaminopyrimidine sulfate involves its interaction with various molecular targets. In the case of its use as an intermediate in drug synthesis, the compound acts by inhibiting specific enzymes or pathways involved in cell proliferation. For example, in the synthesis of methotrexate, it inhibits dihydrofolate reductase, an enzyme critical for DNA synthesis and cell division .

Vergleich Mit ähnlichen Verbindungen

2,4,6-Triaminopyrimidine: Similar in structure but lacks one amino group compared to 2,4,5,6-Tetraaminopyrimidine sulfate.

2,4-Diamino-6-(hydroxymethyl)pteridine hydrochloride: Another pyrimidine derivative with different functional groups.

4,5,6-Triaminopyrimidine sulfate: Similar but with one less amino group.

Uniqueness: this compound is unique due to its four amino groups, which provide it with distinct chemical properties and reactivity. This makes it particularly valuable as an intermediate in the synthesis of various pharmaceuticals and industrial products .

Biologische Aktivität

2,4,5,6-Tetraaminopyrimidine sulfate (CAS: 5392-28-9) is a chemical compound primarily recognized for its applications in hair dye formulations. Its biological activity has been the subject of various studies, focusing on its toxicity, pharmacological properties, and potential therapeutic uses. This article summarizes key findings related to the biological activity of this compound, including data tables and case studies.

- Molecular Formula : C4H10N6O4S

- Molecular Weight : 238.22 g/mol

- Physical Form : Light yellow fine powder

- Solubility : Soluble in water

Acute Toxicity Studies

-

Oral Toxicity in Mice :

- A study conducted on young adult male CF1 mice assessed the acute oral toxicity of this compound. The compound was administered at various doses (1990 to 7940 mg/kg body weight). The calculated LD50 was found to be approximately 4700 mg/kg .

- Symptoms observed included strong apathy, which was reversible in surviving animals.

- Subchronic Toxicity in Rats :

Dermal and Mucous Membrane Irritation

- In tests involving albino rabbits and human volunteers, this compound showed no significant irritation or corrosive effects when applied to intact skin or mucous membranes. Observations were made at intervals up to 72 hours post-application .

Pharmacological Potential

This compound has been investigated for its potential as an intermediate in the synthesis of methotrexate, an antineoplastic agent used in cancer treatment. This suggests possible therapeutic applications beyond its use in cosmetics .

Data Table: Summary of Toxicological Findings

| Study Type | Species | Dose Range (mg/kg) | Observed Effects | LD50/NOEL |

|---|---|---|---|---|

| Acute Oral Toxicity | CF1 Mice | 1990 - 7940 | Apathy; reversible symptoms | LD50 = 4700 |

| Subchronic Feeding | Wistar Rats | Up to 10,000 ppm | Well tolerated; normal growth | NOEL = 600 |

| Dermal Irritation | Rabbits | 0.5 g | No irritation observed | Not irritant |

| Human Volunteers | Adults | 10% dilution | No irritation or sensitization | Not irritant |

Hair Dye Formulations

The primary application of this compound is as a precursor in hair dye formulations. It reacts with couplers to produce final dye products and can be oxidized through various methods including air oxidation or with hydrogen peroxide .

Stability and Efficacy

Research indicates that the stability of this compound in solution is high; recovery rates were between 91.6% and 95.9% after four hours of testing . However, further studies are required to fully understand its long-term stability in cosmetic formulations.

Eigenschaften

IUPAC Name |

pyrimidine-2,4,5,6-tetramine;sulfuric acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8N6.H2O4S/c5-1-2(6)9-4(8)10-3(1)7;1-5(2,3)4/h5H2,(H6,6,7,8,9,10);(H2,1,2,3,4) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MQEFDQWUCTUJCP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=C(N=C(N=C1N)N)N)N.OS(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H10N6O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0037023 | |

| Record name | 2,4,5,6-Pyrimidinetetramine sulfate (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0037023 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5392-28-9, 49647-58-7 | |

| Record name | 2,4,5,6-Tetraaminopyrimidine sulfate (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5392-28-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,4,5,6-Pyrimidinetetramine, sulfate (1:?) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=49647-58-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tetraaminopyrimidine sulfate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005392289 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,4,5,6-Pyrimidinetetramine, sulfate (1:?) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0049647587 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5392-28-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3277 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,4,5,6-Pyrimidinetetramine, sulfate (1:?) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2,4,5,6-Pyrimidinetetramine, sulfate (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2,4,5,6-Pyrimidinetetramine sulfate (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0037023 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Pyrimidinetetrayltetraamine sulphate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.993 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Pyrimidinetetramine sulphate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.051.262 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TETRAAMINOPYRIMIDINE SULFATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/53QQY0I99M | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Q1: Are there efficient and environmentally friendly methods to analyze 2,4,5,6-Tetraaminopyrimidine sulfate concentrations?

A: Yes, researchers have developed a rapid and sensitive micellar liquid chromatography method for determining this compound concentrations. [] This method utilizes a micellar mobile phase containing Tween-20 and n-butanol, significantly reducing the need for harmful organic solvents. This makes the method more environmentally friendly and cost-effective due to the reduced solvent consumption and disposal requirements.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.